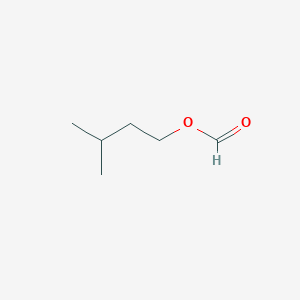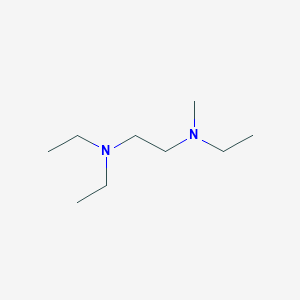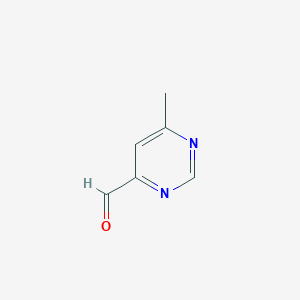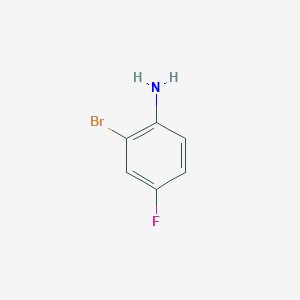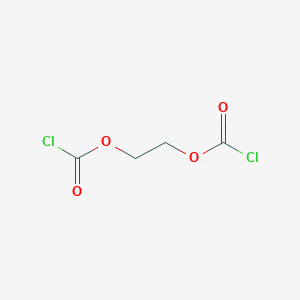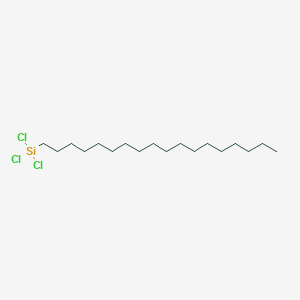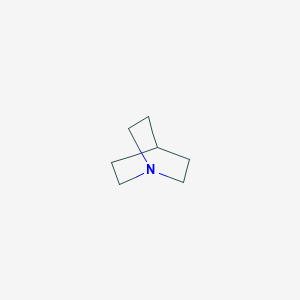
3-Hydroxy-3-methyl-2-butanone
Overview
Description
3-Hydroxy-3-methyl-2-butanone, also known as dimethylacetylcarbinol, is an organic compound with the molecular formula C5H10O2. It is a colorless to pale yellow liquid with a characteristic odor. This compound is an alpha-hydroxy ketone and is used in various chemical and industrial applications .
Mechanism of Action
- Lithium ethoxide acts as an effective catalyst in this reaction, lowering the activation energy compared to the uncatalyzed reaction .
- In the reaction with OH radicals, 3H3M2B undergoes hydrogen atom abstraction. The preferred site for abstraction is the methyl group adjacent to the hydroxyl group .
Target of Action
Mode of Action
Action Environment
Biochemical Analysis
Biochemical Properties
The role of 3-Hydroxy-3-methyl-2-butanone in biochemical reactions is not well-documented in the literature. It is known that alpha-hydroxy ketones, such as this compound, can participate in various biochemical reactions. For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones
Cellular Effects
It is known that alpha-hydroxy ketones can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that alpha-hydroxy ketones can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Hydroxy-3-methyl-2-butanone involves the reaction of 2-methyl-3-butyn-2-ol with sulfuric acid and mercury oxide. The reaction is carried out at a temperature range of 65-75°C. The product is then extracted using ether and purified .
Another method involves the hydrogenation of methyl ethyl ketone in the presence of a catalyst such as palladium on carbon. This reaction is typically carried out under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, this compound can be produced through the catalytic hydrogenation of acetone in the presence of a suitable catalyst. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-methyl-2-butanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methyl-2-butanone.
Reduction: It can be reduced to form 3-hydroxy-3-methylbutanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides and amines
Major Products
Oxidation: 3-Methyl-2-butanone
Reduction: 3-Hydroxy-3-methylbutanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Hydroxy-3-methyl-2-butanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a photoinitiator in UV-curable coatings.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Comparison with Similar Compounds
3-Hydroxy-3-methyl-2-butanone can be compared with other similar compounds such as:
3-Hydroxy-2-butanone: This compound has a similar structure but lacks the additional methyl group at the third carbon.
2-Hydroxy-2-methyl-3-butanone: This compound has a hydroxyl group at the second carbon instead of the third carbon.
3-Hydroxy-3-ethylbutanone: This compound has an ethyl group instead of a methyl group at the third carbon .
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it suitable for various applications in different fields.
Properties
IUPAC Name |
3-hydroxy-3-methylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-4(6)5(2,3)7/h7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDRWEVUODOUDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870468 | |
| Record name | 2-Butanone, 3-hydroxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 3-Hydroxy-3-methyl-2-butanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11560 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
115-22-0 | |
| Record name | 3-Hydroxy-3-methyl-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanone, 3-hydroxy-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-HYDROXY-3-METHYL-2-BUTANONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5576 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butanone, 3-hydroxy-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butanone, 3-hydroxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-3-ethylbutanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-hydroxy-3-methyl-2-butanone?
A1: this compound has the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol. []
Q2: How does the structure of this compound influence its reactivity?
A2: The presence of both a hydroxyl group and a ketone group in this compound makes it susceptible to a variety of reactions. The hydroxyl group can participate in dehydration reactions, while the ketone group can undergo nucleophilic addition reactions. [] The molecule's structure also plays a role in its interactions with atmospheric oxidants. [, ]
Q3: How does this compound react in the atmosphere?
A3: this compound reacts with atmospheric oxidants such as hydroxyl radicals (OH), chlorine atoms (Cl), and ozone (O3). [, , ] These reactions contribute to its degradation in the atmosphere.
Q4: What is the estimated atmospheric lifetime of this compound?
A4: The atmospheric lifetime of this compound is estimated to be around 4-5 days due to photolysis and about 15 days due to reaction with OH radicals. []
Q5: What are the major products of the atmospheric degradation of this compound?
A5: The reaction of this compound with Cl atoms yields acetic acid and 2,3-butanedione as major products. []
Q6: What is the role of photolysis in the atmospheric fate of this compound?
A6: Photolysis is considered the major degradation pathway for this compound in the atmosphere. Studies have identified photolysis products and proposed a reaction mechanism. [, ]
Q7: How does the structure of this compound affect its UV-Visible absorption and photolysis rate?
A7: The presence of the carbonyl and hydroxyl groups in this compound influences its UV-Visible absorption spectrum, which in turn affects its photolysis rate in the atmosphere. []
Q8: Are there any computational studies on the atmospheric degradation of this compound?
A8: Yes, theoretical studies have been conducted to investigate the mechanism of the reaction between this compound and OH radicals. These studies often involve geometry optimization of reactants, intermediates, and transition states, followed by kinetic calculations. []
Q9: Can this compound be used as a starting material in organic synthesis?
A9: Yes, this compound serves as a valuable precursor in synthesizing various organic compounds, including heterocycles like furanones and pyrrolinones. [, , , ]
Q10: How does this compound behave in the presence of a strong base?
A10: In the presence of a strong base, this compound can undergo dehydration to form 3-methyl-3-buten-2-one (mesityl oxide). [] This reactivity is attributed to the acidity of the alpha-hydrogen atoms adjacent to the carbonyl group.
Q11: Can this compound undergo reactions catalyzed by metal alkoxides?
A11: Yes, metal alkoxides like lithium ethoxide and magnesium ethoxide have been shown to catalyze the reaction between this compound and malononitrile. This reaction leads to the formation of 2-dicyanomethylene-4,5,5-trimethyl-2,5-dihydrofuran-3-carbonitrile. [, ]
Q12: How do these metal alkoxides catalyze the reaction with malononitrile?
A12: The metal alkoxides act as Lewis bases, abstracting a proton from malononitrile to generate a nucleophilic carbanion. This carbanion then attacks the carbonyl group of this compound, initiating a series of steps that ultimately lead to the furan derivative. [, ]
Q13: Can computational methods provide insights into these catalytic reactions?
A13: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanisms of these reactions. These calculations provide information about the geometries of intermediates and transition states, activation energies, and the overall energetics of the reaction pathway. [, ]
Q14: Has this compound been used in the synthesis of any other heterocyclic compounds?
A14: Yes, it has been utilized in the synthesis of substituted 3-pyrrolin-2-ones. This reaction involves the condensation of cyanoacetamides with this compound in the presence of sodium ethoxide. []
Q15: What is the significance of these heterocyclic compounds?
A15: Heterocyclic compounds, including furanones and pyrrolinones, are important structural motifs found in many natural products and pharmaceuticals. They often exhibit a wide range of biological activities, making them attractive targets for drug discovery and development.
Q16: Are there any other noteworthy reactions of this compound?
A16: this compound has been shown to undergo thermal decomposition, a process studied both experimentally and theoretically. []
Q17: What are the products of this thermal decomposition?
A17: The thermal decomposition of this compound primarily yields acetaldehyde and acetone. [, ]
Q18: What is the mechanism of this thermal decomposition?
A18: Theoretical calculations suggest that the thermal decomposition of this compound proceeds through a concerted mechanism involving a five-membered cyclic transition state. []
Q19: Can this compound participate in photochemical reactions?
A19: Yes, this compound undergoes photolysis, primarily from an excited triplet state, leading to the formation of various products, including the enol form of acetone. [, ]
Q20: What is the significance of the formation of the enol of acetone?
A20: The enol form of acetone is a reactive intermediate that can participate in various chemical reactions. Its detection during photochemical reactions provides insights into the reaction mechanism and potential pathways for product formation. []
Q21: Does this compound exhibit any catalytic properties itself?
A21: While this compound is primarily studied as a reactant, its use as a probe molecule in characterizing acid-base properties of catalysts like sulfated zirconia has been reported. []
Q22: How is this compound used as a probe molecule in catalyst characterization?
A22: The conversion of this compound over a catalyst, typically at elevated temperatures, can provide valuable information about the acid-base properties of the catalyst surface. The product distribution from this conversion can be used to assess the relative strengths and types of acid and base sites present. []
Q23: What specific information can be obtained from the conversion of this compound over a catalyst?
A23: Depending on the catalyst and reaction conditions, this compound can undergo various transformations, such as dehydration, dehydrogenation, and isomerization. The selectivity towards these different products can indicate the type and strength of acid and base sites on the catalyst. For instance, strong acid sites might favor dehydration, while basic sites might promote dehydrogenation. [, ]
Q24: What is the significance of the Westerfeld test in relation to this compound?
A24: The Westerfeld test is a colorimetric assay used to detect the presence of certain organic compounds, particularly those containing vicinal carbonyl groups. While acetoin, which possesses a hydroxyl group adjacent to a carbonyl group, gives a positive result in this test, this compound does not. []
Q25: What does this difference in reactivity towards the Westerfeld test indicate about the structure of this compound?
A25: The lack of reactivity of this compound in the Westerfeld test suggests that the presence of a methyl group on the carbon bearing the hydroxyl group hinders its oxidation to a diketone, which is necessary for a positive result in this test. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


